3-Methoxy-1,2,4-thiadiazol-5-amine

描述

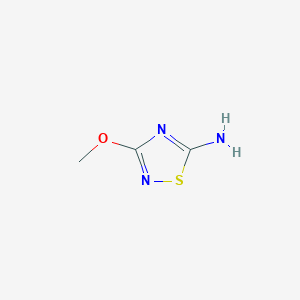

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-methoxy-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3OS/c1-7-3-5-2(4)8-6-3/h1H3,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJCCUUWVUOCZAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10310728 | |

| Record name | 5-Amino-3-methoxy-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10310728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98022-43-6 | |

| Record name | 5-Amino-3-methoxy-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10310728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 98022-43-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 Methoxy 1,2,4 Thiadiazol 5 Amine

Advanced Synthetic Routes to the 1,2,4-Thiadiazole (B1232254) Ring System

The formation of the 1,2,4-thiadiazole ring can be achieved through several cyclization strategies, each offering distinct advantages in terms of starting materials, reaction conditions, and achievable substitution patterns.

Cyclization reactions are fundamental to the synthesis of 1,2,4-thiadiazoles. These reactions typically involve the formation of a key nitrogen-sulfur bond to close the heterocyclic ring.

Thiosemicarbazide (B42300) and its derivatives are versatile precursors for the synthesis of various sulfur- and nitrogen-containing heterocycles, including 1,3,4-thiadiazoles. nih.govsbq.org.br The cyclization of acylthiosemicarbazides, formed from the reaction of carbohydrazides with isothiocyanates, can lead to the formation of 1,3,4-thiadiazoles. jocpr.com For instance, the reaction of 3-methoxynaphtho[2,1-b]furan-2-carbohydrazide with various aryl isothiocyanates produces the corresponding thiosemicarbazides, which can then be cyclized. jocpr.com One common method for this cyclization involves the use of a dehydrating agent like concentrated sulfuric acid. mdpi.commdpi.com Another approach utilizes polyphosphate ester (PPE) for the one-pot synthesis of 2-amino-1,3,4-thiadiazoles from a carboxylic acid and thiosemicarbazide. nih.govencyclopedia.pub This method proceeds through the acylation of thiosemicarbazide followed by cyclodehydration. nih.gov

| Starting Material | Reagent | Product | Reference |

| (5-arylidene-2,4-dioxothiazolidin-3-yl)acetyl chlorides | 4-phenylthiosemicarbazide | Acylthiosemicarbazide derivatives | nih.gov |

| Acylthiosemicarbazide derivatives | Acid | 1,3,4-thiadiazole (B1197879) derivatives | nih.gov |

| 3-methoxynaphtho[2,1-b]furan-2-carbohydrazide | Aryl isothiocyanates | 3-methoxynaphtho[2,1-b]furan-2-carbo(-arylamino)thiosemicarbazides | jocpr.com |

| Thiosemicarbazides | Concentrated H₂SO₄ | 1,3,4-Thiadiazoles | mdpi.commdpi.com |

| Carboxylic acid and thiosemicarbazide | Polyphosphate ester (PPE) | 2-amino-1,3,4-thiadiazoles | nih.govencyclopedia.pub |

The reaction between amidines and isothiocyanates provides a direct route to 3,5-disubstituted-1,2,4-thiadiazoles. A transition-metal-free approach involves the base-mediated tandem thioacylation of amidines with aryl isothiocyanates in DMF, followed by in situ intramolecular dehydrogenative N-S bond formation. organic-chemistry.org This method allows for the synthesis of unsymmetrically substituted 1,2,4-thiadiazoles. acs.org Another strategy involves the iodine-mediated oxidative cyclization of isothiocyanates to yield 3-substituted 5-amino-1,2,4-thiadiazoles in water, offering an environmentally benign process. organic-chemistry.org

| Reactant 1 | Reactant 2 | Reagent/Conditions | Product | Reference |

| Amidines | Aryl isothiocyanates | Base, DMF, inert atmosphere | 3,5-bis(het)aryl/arylaminothiadiazoles | organic-chemistry.org |

| Isothiocyanates | - | I₂, water | 3-substituted 5-amino-1,2,4-thiadiazoles | organic-chemistry.org |

Skeletal rearrangements offer an alternative pathway to the 1,2,4-thiadiazole core. For example, the reaction of a nitrile imide with 1-aryltetrazoles substituted at the C-5 position with a thiol group can lead to the formation of 1,3,4-thiadiazoles through a thiohydrazonate intermediate that undergoes thermal rearrangement. bu.edu.eg

Oxidative cyclization is a powerful tool for the formation of the N-S bond in 1,2,4-thiadiazoles. organic-chemistry.org Various oxidants can be employed to facilitate this transformation. Iodine is a commonly used reagent for the oxidative cyclization of imidoyl thioureas and related substrates. organic-chemistry.org For instance, I₂-mediated oxidative C-N and N-S bond formations have been used to synthesize 3-substituted 5-amino-1,2,4-thiadiazoles from isothiocyanates. organic-chemistry.org Phenyliodine(III) bis(trifluoroacetate) is another effective oxidant for the intramolecular oxidative S-N bond formation of imidoyl thioureas. organic-chemistry.org Furthermore, electro-oxidative methods provide a catalyst- and oxidant-free approach for the dehydrogenative N-S bond formation in imidoyl thioureas, leading to a broad range of 3-substituted 5-amino-1,2,4-thiadiazole derivatives. organic-chemistry.org Photocatalytic methods using materials like Cu₂O have also been developed for the oxidative cyclization of thioamides to form 1,2,4-thiadiazoles. rsc.org

| Substrate | Oxidant/Method | Product | Reference |

| Isothiocyanates | I₂ in water | 3-substituted 5-amino-1,2,4-thiadiazoles | organic-chemistry.org |

| Imidoyl thioureas | Phenyliodine(III) bis(trifluoroacetate) | 3-substituted-5-arylamino-1,2,4-thiadiazoles | organic-chemistry.org |

| Imidoyl thioureas | Electro-oxidative, catalyst- and oxidant-free | 3-substituted 5-amino-1,2,4-thiadiazoles | organic-chemistry.org |

| Thioamides | Cu₂O, light | 1,2,4-thiadiazoles | rsc.org |

Introduction of the Methoxy (B1213986) Group

The methoxy group can be introduced at various stages of the synthesis. In some cases, a starting material already containing a methoxy group is used. For example, the synthesis of certain 1,3,4-thiadiazole derivatives starts from 3-methoxyphenyl (B12655295) isothiocyanate. mdpi.com In other syntheses, a precursor molecule is first constructed and then a methoxy group is introduced. For instance, a naphthofuran nucleus can be ethylated to create a stable 3-methoxy derivative before subsequent reactions to form the thiadiazole ring. jocpr.com Another example involves the reaction of 5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-amine (B185732) with 2-methoxybenzoyl chloride to yield a product with two methoxy groups. nih.gov

Methylation Strategies (e.g., Diazomethane)

The introduction of a methoxy group at the 3-position of the 1,2,4-thiadiazole ring can be conceptually achieved through the methylation of a 3-hydroxy-1,2,4-thiadiazol-5-amine precursor. In principle, various methylating agents could be employed for this transformation. Diazomethane, while highly effective, is also toxic and explosive, leading to the exploration of other reagents.

In the broader context of heterocyclic chemistry, the methylation of hydroxyl groups is a common transformation. For instance, in the synthesis of protein arginine methyltransferase (PRMT) inhibitors, methylation is a key step in modifying the side chains of amino acid residues. cnr.it While not directly related to thiadiazoles, these studies highlight the importance of methylation in modulating the properties of bioactive molecules.

A general representation of this methylation strategy is shown below:

General Reaction for Methylation

Common methylating agents that could be considered for this transformation, besides diazomethane, include dimethyl sulfate, methyl iodide, and trimethylsilyldiazomethane, often in the presence of a suitable base to deprotonate the hydroxyl group. The choice of reagent and reaction conditions would be critical to avoid N-methylation of the amino group or the heterocyclic ring itself.

Nucleophilic Substitution Reactions with Methoxide (B1231860) Sources

An alternative and often more practical approach to introduce the methoxy group is through a nucleophilic aromatic substitution (SNAr) reaction. This would involve the displacement of a suitable leaving group, typically a halogen, from the 3-position of the 1,2,4-thiadiazole ring by a methoxide source, such as sodium methoxide.

The synthesis of a potential precursor, 3-chloro-5-methyl-1,2,4-thiadiazole, has been documented, indicating that halogenated 1,2,4-thiadiazoles are accessible starting materials. uni.lu The reactivity of halogenated heterocycles towards nucleophiles is a widely used strategy. For example, 3-chloro-4-morpholino-1,2,5-thiadiazole (B28689) is a known compound where a chlorine atom is present on the thiadiazole ring. nih.gov

The proposed reaction would proceed as follows:

General Reaction for Nucleophilic Substitution

This reaction is typically carried out in an alcohol solvent, such as methanol, which can also serve as the source of the methoxide ion in the presence of a base. The success of this reaction would depend on the activation of the thiadiazole ring towards nucleophilic attack.

Introduction of the Amino Group

The introduction of the 5-amino group is a key step in the synthesis of the target molecule. Several methods have been reported for the synthesis of 5-amino-1,2,4-thiadiazoles. One common method involves the oxidative cyclization of N-acylthioureas or related precursors.

A well-documented route to 5-amino-3-substituted-1,2,4-thiadiazoles involves the reaction of an in-situ generated N-haloamidine with a metal thiocyanate. mdpi.comresearchgate.net For example, the synthesis of 5-amino-3-methyl-1,2,4-thiadiazole (B102305) is achieved through the reaction of N-bromoacetamidine with potassium thiocyanate. mdpi.com A similar strategy could be envisioned for the synthesis of 3-methoxy-1,2,4-thiadiazol-5-amine, starting from a methoxy-substituted amidine.

Synthesis via Amidines and Thiocyanates

Chemical Reactivity and Derivatization Strategies for this compound

The presence of a primary amino group at the 5-position of the 1,2,4-thiadiazole ring offers a versatile handle for further chemical modifications. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, participating in a variety of reactions to form a diverse range of derivatives.

Reactions at the Amino Group (Position 5)

The amino group at position 5 is a primary site for derivatization, enabling the synthesis of a wide array of analogs with potentially modulated biological activities.

The amino group of 5-amino-1,2,4-thiadiazoles can be readily acylated with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. This is a common strategy in medicinal chemistry to modify the properties of a lead compound. The acylation of 5-amino-1,3,4-thiadiazoles is a well-precedented reaction, with numerous examples in the literature. mdpi.comnih.gov For instance, 5-phenyl-1,3,4-thiadiazol-2-amine (B177090) can be acetylated with acetic anhydride (B1165640) or coupled with acid chlorides in the presence of a base. mdpi.com A similar reactivity is expected for this compound.

The general scheme for the acylation reaction is as follows:

General Acylation Reaction

Table 1: Examples of Acylation Reactions on Aminothiadiazoles

| Starting Material | Acylating Agent | Product Type | Reference |

|---|---|---|---|

| 5-Phenyl-1,3,4-thiadiazol-2-amine | Acetic anhydride | Acetamide derivative | mdpi.com |

| 5-Phenyl-1,3,4-thiadiazol-2-amine | Acid chlorides | Amide derivatives | mdpi.com |

| 5-Amino-1,3,4-thiadiazole-2-thiol | Phenylacetic acid derivatives | Phenylacetamide derivatives | nih.gov |

The alkylation of the amino group at position 5 of the 1,2,4-thiadiazole ring is another potential derivatization strategy. However, the reactivity of the amino group towards alkylating agents can be influenced by the presence of other nucleophilic sites within the molecule and the reaction conditions. In some cases, regioselectivity can be an issue, with alkylation potentially occurring on the ring nitrogen atoms.

Studies on the alkylation of related aminothiadiazole systems, such as 5-amino-1,3,4-thiadiazole-2-thiol, have shown that alkylation can occur preferentially at other positions, for example, on the sulfur atom of the thiol group, leading to S-alkylated products. nih.govresearchgate.net This suggests that direct N-alkylation of the amino group in this compound might require specific conditions or protecting group strategies to achieve the desired regioselectivity.

A general representation of a potential N-alkylation reaction is shown below:

General Alkylation Reaction

Table 2: Examples of Alkylation Reactions on Aminothiadiazoles

| Starting Material | Alkylating Agent | Product Type | Comments | Reference |

|---|---|---|---|---|

| 5-Amino-1,3,4-thiadiazole-2-thiol | Alkyl halides | S-alkylated derivatives | Alkylation occurs on the thiol group | nih.govbenthamdirect.com |

| 5-(S-alkyl)sulfanyl-1,3,4-thiadiazole-2-carboxamide | Chloroacetone | S-alkylated derivatives | Further alkylation on the sulfur atom | nih.gov |

Compound Names Table

Formation of Schiff Bases and Imines

The exocyclic primary amino group at the 5-position of this compound is a reactive nucleophile, readily undergoing condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form the corresponding imines, commonly known as Schiff bases. hilarispublisher.comlibretexts.orglibretexts.org This reaction is typically catalyzed by acid and involves the elimination of a water molecule. libretexts.orglibretexts.org

The general mechanism for Schiff base formation proceeds in several steps:

Nucleophilic Attack: The nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a carbinolamine intermediate.

Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst to form a good leaving group (water).

Elimination of Water: The lone pair of electrons on the nitrogen atom facilitates the removal of water, leading to the formation of an iminium ion.

Deprotonation: A base (such as water or the amine reactant) removes a proton from the nitrogen atom to yield the final, neutral imine product. libretexts.org

The rate of this reaction is pH-dependent, with the optimal pH generally being mildly acidic (around 5). libretexts.orglibretexts.org At lower pH, the amine reactant becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to protonate the hydroxyl group for elimination. libretexts.orglibretexts.org The resulting Schiff bases are valuable intermediates in the synthesis of more complex molecules and often exhibit a range of biological activities themselves. hilarispublisher.com

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Product (Schiff Base/Imine) | Reaction Conditions | Reference(s) |

| 2-Amino-1,3,4-thiadiazole (B1665364) derivatives | Aromatic aldehydes | 1,3,4-Thiadiazole-based Schiff bases | Phosphorus oxychloride | chemrevlett.comchemrevlett.com |

| 2-Amino-5-ethyl-1,3,4-thiadiazole | 5-Hydroxy-2-methoxybenzaldehyde | 3-((5-ethyl-1,3,4-thiadiazol-2-ylimino)methyl)-4-methoxyphenol | Methanol | hilarispublisher.comresearchgate.net |

| 2-Amino-1,3,4-thiadiazole derivatives | Various aromatic aldehydes | Schiff base derivatives | Not specified | ijpcbs.com |

Table 1. Examples of Schiff Base Formation with Amino-Thiadiazole Analogs.

Reactions at the Methoxy Group (Position 3)

The methoxy group at the C-3 position of the thiadiazole ring is another site for chemical modification, primarily through cleavage or transformation reactions.

The cleavage of the methyl-oxygen bond in methoxy-substituted heterocycles is a common transformation. For analogous compounds like 2-methoxy-1,3,4-thiadiazoles, demethylation can be achieved under acidic conditions to yield the corresponding 1,3,4-thiadiazol-2(3H)-one tautomer. thieme-connect.de Reagents such as hydrogen iodide (HI) or hydrogen chloride (HCl) are effective for this purpose. thieme-connect.de This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the conjugate base (e.g., iodide ion) on the methyl group in an SN2-type mechanism. A potential side reaction during the demethylation of 2-methoxy-1,3,4-thiadiazoles is the Chapman rearrangement, where methyl groups migrate from oxygen to a ring nitrogen atom. thieme-connect.de

While less documented for this specific compound, the transformation of the methoxy group into other ether derivatives via transetherification is a plausible, albeit likely challenging, synthetic route. Such reactions would involve the cleavage of the methyl-ether bond and subsequent formation of a new ether with a different alkyl or aryl group. These transformations typically require harsh conditions and are often less efficient than the de-novo synthesis of the desired ether from a corresponding hydroxyl or halo derivative.

Electrophilic Aromatic Substitution on the Thiadiazole Ring

The 1,2,4-thiadiazole ring is an electron-deficient heterocyclic system. This is due to the presence of two electronegative nitrogen atoms and a sulfur atom, which withdraw electron density from the ring's carbon atoms. Consequently, the 1,2,4-thiadiazole nucleus is generally considered to have very low reactivity towards electrophilic aromatic substitution reactions such as nitration, sulfonation, or Friedel-Crafts acylation. isres.org Even with the presence of the activating amino group at position 5, electrophilic attack on the ring carbons is limited and not a common synthetic pathway. nih.govbu.edu.eg

Nucleophilic Aromatic Substitution on the Thiadiazole Ring

In contrast to its inertness towards electrophiles, the electron-deficient nature of the thiadiazole ring makes it susceptible to nucleophilic attack. For the 1,2,4-thiadiazole system, the 5-position is reported to be the most reactive site for nucleophilic substitution. isres.org However, for a nucleophilic substitution to occur on the ring of this compound, a suitable leaving group would need to be present at either the 3- or 5-position. The methoxy and amino groups are poor leaving groups. Therefore, direct nucleophilic substitution on the parent compound is unlikely. This type of reaction is highly relevant for derivatives, such as 5-halo-3-methoxy-1,2,4-thiadiazoles, where the halogen atom can be readily displaced by a wide range of nucleophiles. nih.govbu.edu.eg

Coordination Chemistry and Metal Chelation Potential

Heterocyclic compounds containing nitrogen and sulfur atoms are well-known for their ability to coordinate with metal ions. nih.gov this compound possesses multiple potential donor sites for metal chelation:

The two nitrogen atoms within the thiadiazole ring.

The exocyclic amino group at the 5-position.

The oxygen atom of the methoxy group.

The arrangement of these heteroatoms, particularly the N-4 ring nitrogen and the nitrogen of the 5-amino group, makes the molecule a potential bidentate ligand, capable of forming stable chelate rings with transition metal ions. mdpi.com The coordination ability is a key feature of many biologically active thiadiazole derivatives, and metal complexes of these ligands are an active area of research. mdpi.commdpi.com The specific coordination mode would depend on the metal ion, the reaction conditions, and the steric and electronic properties of the ligand. nih.gov

Spectroscopic Characterization and Structural Elucidation Studies for 3 Methoxy 1,2,4 Thiadiazol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton NMR (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in a molecule. For 3-Methoxy-1,2,4-thiadiazol-5-amine, the key proton signals are those of the methoxy (B1213986) group and the amine group.

In a derivative of this compound, specifically 7-Chloro-1-(3-methoxy-1,2,4-thiadiazol-5-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid ethyl ester, the methoxy group protons of the thiadiazole moiety have been observed as a singlet at approximately 4.15 ppm in a CDCl₃ solvent. This provides a valuable reference for the expected chemical shift of the methoxy group in the parent compound. The amine protons are expected to appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Methoxy (CH₃) | ~ 4.15 | Singlet |

| Amine (NH₂) | Variable | Broad Singlet |

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C3 (attached to -OCH₃) | Downfield region |

| C5 (attached to -NH₂) | Downfield region |

| Methoxy (-OCH₃) | Upfield region |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between different atoms in a molecule. For this compound, these techniques would be invaluable for confirming the structure.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In this case, it would primarily be used to confirm the absence of coupling for the singlet methoxy and amine protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal one-bond correlations between protons and the carbons they are directly attached to. This would definitively link the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. For this compound, an HMBC spectrum would be expected to show a correlation between the methoxy protons and the C3 of the thiadiazole ring, providing conclusive evidence for the position of the methoxy group.

As of the current literature review, specific 2D NMR studies for this compound have not been reported.

Solvent Effects on NMR Spectra

The choice of solvent can significantly influence the chemical shifts observed in NMR spectra, particularly for protons involved in hydrogen bonding, such as those of an amine group. The chemical shift of the amine protons in this compound is expected to show considerable variation when measured in different solvents (e.g., CDCl₃, DMSO-d₆, acetone-d₆) due to differences in hydrogen bonding interactions with the solvent molecules. The methoxy proton signal is generally less affected by the solvent. A systematic study of solvent effects would be beneficial for a more complete understanding of the intermolecular interactions of this compound.

Infrared (IR) Spectroscopy Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Although a complete experimental IR spectrum for this compound is not available in the cited literature, the characteristic absorption bands can be predicted. The spectrum would be expected to show distinct peaks for the N-H stretching of the amine group, C-H stretching of the methoxy group, and vibrations associated with the thiadiazole ring.

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | 3400-3200 (broad) |

| Methoxy (C-H) | Stretching | 3000-2850 |

| Thiadiazole Ring (C=N) | Stretching | 1650-1550 |

| Thiadiazole Ring (C-S) | Stretching | 800-600 |

Characteristic Vibrations of the Thiadiazole Ring

The 1,2,4-thiadiazole (B1232254) ring has a set of characteristic vibrational modes that can be observed in the IR spectrum. These include the C=N stretching vibrations, which typically appear in the region of 1650-1550 cm⁻¹, and the C-S stretching vibrations, which are found at lower frequencies, generally in the 800-600 cm⁻¹ range. The precise positions of these bands can be influenced by the nature and position of the substituents on the ring. For this compound, the electron-donating nature of the amino and methoxy groups would affect the electron distribution within the ring and thus influence the frequencies of these characteristic vibrations. A detailed analysis of the IR spectrum would allow for the identification of these specific ring vibrations, further confirming the presence of the 1,2,4-thiadiazole core.

Vibrations of the Methoxy Group (C-O stretching, C-H bending)

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the characteristic vibrations of the methoxy (-OCH₃) group. The C-O bond and the C-H bonds within this group have distinct vibrational modes that appear in specific regions of the spectrum.

The C-O stretching vibration in methoxy-substituted aromatic or heterocyclic compounds typically appears as a strong band. For aryl ethers, this stretching is generally observed in the 1275-1200 cm⁻¹ region for asymmetric stretching and near 1075-1020 cm⁻¹ for symmetric stretching. The C-H bonds of the methyl group exhibit both stretching and bending vibrations. The symmetric and asymmetric stretching vibrations are expected in the 2960-2850 cm⁻¹ range. Additionally, C-H bending (scissoring and rocking) vibrations for the methoxy group are anticipated around 1470-1440 cm⁻¹ (asymmetric) and 1180-1150 cm⁻¹ (symmetric rocking).

Based on studies of similar heterocyclic structures, the expected vibrational frequencies for the methoxy group in this compound are summarized below.

Table 1: Expected Vibrational Frequencies for the Methoxy Group

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| Asymmetric C-H Stretching | ~2960 | Stretching of C-H bonds in the CH₃ group. |

| Symmetric C-H Stretching | ~2850 | Stretching of C-H bonds in the CH₃ group. |

| Asymmetric C-H Bending | ~1460 | Scissoring deformation of the CH₃ group. |

| Symmetric C-H Bending | ~1380 | Umbrella-like deformation of the CH₃ group. |

| Asymmetric C-O-C Stretching | ~1250 | Stretching of the Ar-O bond. |

| Symmetric C-O-C Stretching | ~1050 | Stretching of the O-CH₃ bond. |

Vibrations of the Amino Group (N-H stretching, N-H bending)

The primary amino (-NH₂) group is readily identified by its characteristic vibrational modes. The N-H stretching vibrations typically appear as two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes. The presence of two bands is a hallmark of a primary amine.

In addition to stretching, the N-H bonds undergo bending vibrations. The in-plane bending, or scissoring, vibration is typically observed in the 1650-1580 cm⁻¹ range. nist.gov Out-of-plane bending, or wagging, can also be observed as a broad band in the 900-650 cm⁻¹ region. miamioh.edu The positions of these bands can be influenced by hydrogen bonding, which is expected to be significant for this molecule.

Table 2: Expected Vibrational Frequencies for the Amino Group

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| Asymmetric N-H Stretching | ~3450 | Asymmetric stretching of the two N-H bonds. |

| Symmetric N-H Stretching | ~3350 | Symmetric stretching of the two N-H bonds. |

| N-H Bending (Scissoring) | ~1620 | In-plane bending of the H-N-H angle. nist.gov |

| N-H Bending (Wagging) | ~800 | Out-of-plane bending of the -NH₂ group. miamioh.edu |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₃H₅N₃OS), the exact monoisotopic mass is 131.01534 Da.

Electron impact (EI) or electrospray ionization (ESI) can be used to generate the molecular ion. The fragmentation of thiadiazole derivatives is well-documented and typically involves the cleavage of the heterocyclic ring or the loss of substituents. sapub.org Common fragmentation pathways for 1,2,4-thiadiazoles can include the loss of small neutral molecules such as N₂, HCN, or radicals like -OCH₃ or -NH₂. sapub.orgnih.gov

A plausible fragmentation pattern could start with the molecular ion [M]⁺ at m/z 131. Subsequent fragmentation might involve the loss of a methyl radical (•CH₃) from the methoxy group to yield a fragment at m/z 116, or the loss of the entire methoxy group (•OCH₃) to give an ion at m/z 100. Another pathway could be the cleavage of the ring, potentially losing a cyanamide (B42294) radical (•NCNH₂) or related fragments.

Table 3: Plausible Mass Spectrometry Fragments

| m/z (charge-to-mass ratio) | Proposed Fragment Ion | Description |

| 131 | [C₃H₅N₃OS]⁺ | Molecular Ion (M⁺) |

| 116 | [C₂H₂N₃OS]⁺ | Loss of a methyl radical (•CH₃) from the methoxy group. |

| 100 | [C₂H₂N₃S]⁺ | Loss of a methoxy radical (•OCH₃). |

| 88 | [C₂H₂N₂S]⁺• | Potential loss of HCN from the m/z 116 fragment or N₂H from the m/z 116 fragment. |

| 71 | [C₂H₃N₂S]⁺ | Cleavage involving loss of the methoxycarbonyl moiety or ring rearrangement. |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. For instance, HRMS would be able to distinguish the molecular ion of this compound (C₃H₅N₃OS) with a calculated exact mass of 131.01534 Da from other ions with the same nominal mass but different elemental formulas. This technique is crucial for unambiguous formula confirmation. For example, the protonated molecule [M+H]⁺ would be observed at m/z 132.02262, confirming its elemental composition as [C₃H₆N₃OS]⁺. uni.lu

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and details of the intermolecular interactions that stabilize the crystal lattice.

While specific crystal structure data for this compound is not publicly available, analysis of related thiadiazole and triazole structures allows for a well-founded prediction of its crystallographic features. mdpi.comnih.gov It is anticipated that the compound would crystallize in a common crystal system, such as monoclinic or orthorhombic. The analysis would reveal the planarity of the 1,2,4-thiadiazole ring and the orientation of the methoxy and amino substituents relative to the ring. The C-S, C=N, N-S, and C-O bond lengths and the internal angles of the ring would be determined with high precision, confirming the 1,2,4-thiadiazole scaffold.

Table 4: Hypothetical Crystal Data

| Parameter | Expected Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5-10 |

| b (Å) | 8-15 |

| c (Å) | 10-20 |

| β (°) | 90-110 |

| Z (molecules/cell) | 4 |

The solid-state structure of this compound is expected to be dominated by a network of intermolecular hydrogen bonds. The primary amino group (-NH₂) is a potent hydrogen bond donor, while the nitrogen atoms of the thiadiazole ring and the oxygen atom of the methoxy group are effective hydrogen bond acceptors. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique used to investigate the electronic transitions within a molecule. For heterocyclic systems such as this compound, this method provides valuable insights into the nature of the chromophores present, which are primarily the 1,2,4-thiadiazole ring and the auxochromic methoxy and amino substituents. The absorption of UV or visible light by the molecule excites electrons from lower energy molecular orbitals (typically bonding or non-bonding orbitals) to higher energy anti-bonding molecular orbitals.

The electronic spectrum of a compound is dictated by the types of electronic transitions that can occur. In this compound, the key transitions are expected to be of the π→π* and n→π* type. The 1,2,4-thiadiazole ring contains both π-bonds and lone pairs of electrons on the nitrogen and sulfur atoms, making these transitions possible.

π→π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. They are typically characterized by high molar absorptivity (ε) and occur in unsaturated systems (chromophores). The conjugated system of the 1,2,4-thiadiazole ring is the primary site for these transitions.

n→π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and sulfur atoms, to a π* anti-bonding orbital. These transitions are generally of lower energy and have a much lower molar absorptivity compared to π→π* transitions.

Detailed Research Findings

Direct experimental UV-Vis spectral data for this compound is not extensively documented in publicly available literature. However, the spectral characteristics can be inferred from studies on closely related 1,2,4-thiadiazole and other thiadiazole derivatives.

Pioneering work on the ultraviolet absorption spectra of various 1,2,4-thiadiazoles provided foundational knowledge for this class of compounds. rsc.org Studies on other substituted thiadiazoles reveal the significant influence of substituent groups on the absorption maxima (λ_max). For instance, the introduction of amino (-NH₂) and methoxy (-OCH₃) groups, which act as powerful auxochromes, is known to cause a bathochromic shift (a shift to longer wavelengths) and often an increase in absorption intensity (hyperchromic effect). This is due to the extension of the conjugated system through the lone pair electrons on the nitrogen and oxygen atoms interacting with the π-system of the thiadiazole ring.

In related heterocyclic systems, such as 5-N-arylaminothiazoles, absorption maxima have been observed in the range of 358–410 nm. researchgate.net For some 1,3,4-thiadiazole (B1197879) derivatives, distinct absorption bands corresponding to n-π* and π-π* transitions have been identified at approximately 315 nm and 226 nm, respectively. uobaghdad.edu.iq The presence of electron-donating groups generally shifts the absorption to the visible region of the spectrum.

Theoretical studies employing Time-Dependent Density Functional Theory (TD-DFT) are frequently used to calculate and interpret the electronic absorption spectra of thiadiazole derivatives. dergipark.org.trscielo.br These computational methods can predict the absorption wavelengths and oscillator strengths, and help assign the specific molecular orbitals involved in the electronic transitions. For example, calculations on related structures often show that the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) transition is the dominant one, corresponding to the main absorption band. The energy gap between the HOMO and LUMO is a critical factor, with a smaller gap resulting in absorption at longer wavelengths. dergipark.org.tr

The table below summarizes UV-Vis absorption data for several related thiadiazole compounds, illustrating the typical absorption ranges and the effect of different substituents.

| Compound Name | Solvent | λ_max (nm) | Molar Absorptivity (ε) | Transition Type | Reference |

| 5-N-Phenylaminothiazole derivative | CH₂Cl₂ | 358-410 | Not Specified | Not Specified | researchgate.net |

| 2,5-disubstituted-1,3,4-thiadiazole derivative | Not Specified | 226 | Not Specified | π-π | uobaghdad.edu.iq |

| 2,5-disubstituted-1,3,4-thiadiazole derivative | Not Specified | 315 | Not Specified | n-π | uobaghdad.edu.iq |

| 2-Hydroxy-5-((5-(4-methoxy-3-nitrophenyl)-1,3,4-thiadiazol-2-yl)diazenyl)benzoic acid complex with Silver (I) | Not Specified | 563 | Not Specified | Not Specified | kashanu.ac.ir |

| 3,5-Diamino-1,2,4-triazole (related azole) | Not Specified | 208.2 | Not Specified | Not Specified | researchgate.net |

Based on the analysis of these related structures, it is anticipated that the UV-Vis spectrum of this compound in a non-polar solvent would exhibit characteristic absorptions for both π→π* and n→π* transitions, with the strong electron-donating effects of the amino and methoxy groups likely causing a significant bathochromic shift of the primary π→π* band into the near-UV or even the visible region.

Computational Chemistry and Theoretical Investigations of 3 Methoxy 1,2,4 Thiadiazol 5 Amine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure), which in turn dictate the molecule's physical and chemical behavior.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is favored for its balance of accuracy and computational cost. For many similar heterocyclic systems, DFT studies, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to investigate various molecular properties. However, specific DFT data for 3-Methoxy-1,2,4-thiadiazol-5-amine is not present in the available literature.

Geometry Optimization

A crucial first step in computational analysis is geometry optimization, which determines the most stable conformation of a molecule, corresponding to the minimum energy on the potential energy surface. For other thiadiazole derivatives, calculated bond lengths and angles from DFT have been shown to be in good agreement with experimental data from X-ray crystallography. Such a comparative analysis for this compound is currently absent from the scientific record.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of the HOMO and LUMO and the HOMO-LUMO energy gap are critical parameters that provide insights into a molecule's chemical reactivity, kinetic stability, and electronic transitions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. For numerous organic molecules, FMO analysis has been instrumental in understanding their reaction mechanisms.

Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The different colors on an MEP map represent varying electrostatic potentials, with red typically indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor). This analysis helps in identifying sites for intermolecular interactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density between filled donor orbitals and empty acceptor orbitals. The stabilization energies (E(2)) calculated in NBO analysis quantify the strength of these interactions.

Ab Initio Calculations

Ab initio calculations are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF) can provide valuable information about molecular properties. For some heterocyclic compounds, ab initio methods have been used to study optical and other properties. However, specific ab initio studies focused on the molecular geometry and electronic structure of this compound are not found in the current body of scientific literature.

Spectroscopic Property Prediction and Validation

Computational methods are instrumental in predicting and interpreting spectroscopic data. Density Functional Theory (DFT) is a primary method used for these predictions, offering a balance between accuracy and computational cost.

Theoretical IR and NMR Spectra Calculation

The theoretical vibrational (IR) and nuclear magnetic resonance (NMR) spectra for a molecule can be calculated to aid in the interpretation of experimental data. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or higher, are employed to determine the optimized molecular geometry and predict its vibrational frequencies and NMR chemical shifts.

For related 1,3,4-thiadiazole (B1197879) compounds, studies have shown a good correlation between theoretical and experimental spectroscopic data. dergipark.org.tr For instance, calculated IR spectra help in assigning specific vibrational modes to observed absorption bands, such as N-H stretching, C=N stretching of the thiadiazole ring, and vibrations of the methoxy (B1213986) group. scielo.org.za Similarly, Gauge-Independent Atomic Orbital (GIAO) calculations are standard for predicting ¹H and ¹³C NMR chemical shifts, which are then compared to experimental spectra recorded in solvents like DMSO-d₆. dergipark.org.tr While no specific studies calculating the IR and NMR spectra for this compound have been identified, the established methodologies are directly applicable.

UV-Vis Absorption Prediction (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for predicting the electronic absorption spectra (UV-Vis) of molecules. This technique calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths.

These calculations can reveal the nature of the electronic transitions, such as n→π* or π→π*, by analyzing the molecular orbitals involved. acs.org For various heterocyclic compounds, TD-DFT has been successfully used to simulate UV-Vis spectra, showing good agreement with experimental results and helping to understand the electronic properties of the molecules. scielo.org.za The influence of different solvents on the absorption maxima can also be modeled using implicit solvent models like the Polarizable Continuum Model (PCM).

Structure-Activity Relationship (SAR) Studies using Computational Approaches

Computational SAR studies are vital for understanding how the chemical structure of a compound influences its biological activity. These methods are extensively used in drug discovery to design more potent and selective molecules.

Quantitative Structure-Activity Relationships (QSAR)

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. These analyses generate contour maps that visualize the regions around a molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties would likely enhance or diminish activity. nih.gov

Numerous QSAR studies have been performed on various series of thiadiazole derivatives to elucidate the structural requirements for activities like anticancer or antimicrobial effects. semanticscholar.orgresearchgate.net These studies help identify key molecular features that govern the biological activity, providing a rational basis for the design of new, more effective analogues. For a series including this compound, a QSAR model could be developed to guide structural modifications aimed at optimizing a specific biological endpoint.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To understand how a molecule like this compound might interact with a biological target, such as an enzyme or receptor, molecular docking and molecular dynamics (MD) simulations are employed.

Molecular Docking predicts the preferred orientation of a ligand when bound to a target protein. This method scores different binding poses based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic complementarity. Docking studies on thiadiazole derivatives have been used to predict their binding modes within the active sites of various enzymes, providing insights into their mechanism of action. nih.gov

Molecular Dynamics (MD) simulations provide a deeper understanding of the stability and dynamics of the ligand-protein complex over time. Starting from a docked pose, MD simulations model the movements of atoms in the system, allowing for the assessment of the stability of key interactions and conformational changes in both the ligand and the protein. nih.gov This information is critical for validating docking results and understanding the thermodynamic basis of binding.

Solvent Effects in Computational Modeling

The surrounding solvent can significantly influence a molecule's conformation, properties, and interactions. Computational models account for these effects in two primary ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant. The Polarizable Continuum Model (PCM) is a widely used example. This approach is computationally efficient and effective for modeling bulk solvent effects on properties like electronic structure and spectra. nih.gov

Explicit Solvation Models: Individual solvent molecules are included in the simulation. This is common in molecular dynamics simulations where specific solute-solvent interactions, like hydrogen bonds, are crucial. This method is more computationally intensive but provides a more detailed and accurate picture of the solvation environment. cas.cz

For accurate predictions of properties like NMR chemical shifts or reaction energetics in solution, a combined approach (cluster-continuum model), where the first solvation shell is treated explicitly and the bulk solvent implicitly, often yields the most reliable results. nih.govcas.cz

Advanced Research Applications and Functional Investigations of 3 Methoxy 1,2,4 Thiadiazol 5 Amine

Medicinal Chemistry and Drug Discovery Research

The 1,2,4-thiadiazole (B1232254) nucleus is an important pharmacophore in medicinal chemistry due to the wide spectrum of biological activities its derivatives exhibit. Researchers have successfully synthesized and evaluated various substituted 1,2,4-thiadiazoles, revealing their potential in developing new drugs for a range of diseases. acs.orgnih.govnih.gov The structural characteristics of this heterocyclic system allow for diverse chemical modifications, enabling the fine-tuning of its pharmacological profile. acs.org

Derivatives of the 1,2,4-thiadiazole ring system have been investigated for their potential to combat microbial infections.

The antibacterial potential of the 1,2,4-thiadiazole scaffold has been explored through various derivatives. For instance, a series of sulfonamide-1,2,4-thiadiazole compounds were synthesized and evaluated for their antibacterial properties. nih.gov The activity of these compounds varied depending on the specific substitutions. nih.gov In another study, the related compound 5-amino-1,2,4-thiadiazol-3(2H)-one, a sulfur analog of cytosine, was found to inhibit the growth of Escherichia coli by 10% at a concentration of 8.5 µM, although this indicates relatively modest activity. nih.gov

The 1,2,4-thiadiazole core is also a component of molecules investigated for antifungal applications. A study involving a series of thirteen new sulfonamide-1,2,4-thiadiazole derivatives reported significant in vitro antifungal activity against a range of micromycetes. nih.gov The potency of these compounds was found to be superior to the commercial fungicide bifonazole, with the most effective derivative being one containing a methylpiperazine group. nih.gov This highlights the potential of the 1,2,4-thiadiazole scaffold in the development of new antifungal agents. nih.gov

Recent research has identified 1,2,4-thiadiazole derivatives as potent antiviral agents, particularly against SARS-CoV-2, the virus responsible for COVID-19. nih.gov A study discovered a series of 2,3,5-substituted acs.orgnih.govnih.gov-thiadiazole analogs that act as covalent inhibitors of the SARS-CoV-2 3C-like protease (3CLpro), an enzyme essential for viral replication. nih.gov These compounds demonstrated inhibitory activity at submicromolar concentrations, with IC₅₀ values ranging from 0.118 to 0.582 μM. nih.gov The antiviral capabilities were further confirmed in cell-based assays, where compound 6g from the series showed potent activity with an EC₅₀ value of 7.249 μM. nih.gov The proposed mechanism involves the 1,2,4-thiadiazole ring acting as a "warhead" that covalently binds to the catalytic cysteine residue in the active site of the protease. nih.gov

Table 1: Antiviral Activity of 2,3,5-Substituted acs.orgnih.govnih.gov-Thiadiazole Analogs against SARS-CoV-2 3CLpro This table presents the half-maximal inhibitory concentration (IC₅₀) against the 3CLpro enzyme and the half-maximal effective concentration (EC₅₀) in a cell-based antiviral assay for selected compounds from the study.

| Compound | 3CLpro IC₅₀ (μM) | Antiviral EC₅₀ (μM) |

| 6a | 0.205 | >10 |

| 6b | 0.186 | >10 |

| 6c | 0.118 | >10 |

| 6d | 0.224 | >10 |

| 6e | 0.582 | >10 |

| 6f | 0.203 | >10 |

| 6g | 0.264 | 7.249 |

The 1,2,4-thiadiazole scaffold is a promising framework for the development of novel anticancer agents. nih.govnih.gov

The cytotoxic effects of 1,2,4-thiadiazole derivatives have been evaluated against various human cancer cell lines using standard in vitro assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.gov A synthesized library of hybrid molecules containing both 1,2,4-thiadiazole and 1,2,4-triazole (B32235) rings was tested against breast (MCF-7, MDA-MB-231), lung (A549), and prostate (DU-145) cancer cell lines. nih.gov The results, expressed as IC₅₀ values, showed that many of the compounds had moderate to excellent anticancer activity. nih.gov

Notably, compound 8b , which features a 3,4,5-trimethoxy substitution pattern, demonstrated particularly potent activity across multiple cell lines, with IC₅₀ values as low as 0.10 µM against the MCF-7 breast cancer line. nih.gov The presence of electron-donating groups, such as methoxy (B1213986) groups, appeared to enhance the anticancer effects in this series. nih.gov

In contrast, research on the related compound 5-amino-1,2,4-thiadiazol-3(2H)-one showed it exhibited no cytostatic activity against L1210 (leukemia), HeLa S3 (cervical cancer), and HL-60 (leukemia) cell lines, indicating that not all derivatives of this scaffold possess anticancer properties and that specific substitution patterns are critical for activity. nih.gov

Table 2: In Vitro Cytotoxicity (IC₅₀ in µM) of Selected 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives This table summarizes the half-maximal inhibitory concentration (IC₅₀) values for the most potent compounds against a panel of human cancer cell lines, as determined by the MTT assay. Etoposide was used as a standard reference drug.

| Compound | Substitution | MCF-7 (Breast) | A549 (Lung) | DU-145 (Prostate) | MDA-MB-231 (Breast) |

| 8b | 3,4,5-trimethoxy | 0.10 ± 0.084 | 0.17 ± 0.032 | 0.83 ± 0.091 | 0.28 ± 0.017 |

| 8c | 4-methoxy | 1.12 ± 0.64 | 1.79 ± 0.59 | 1.98 ± 0.22 | 2.33 ± 1.52 |

| 8d | 4-chloro | 1.44 ± 0.17 | 2.10 ± 1.44 | 2.76 ± 1.88 | 2.35 ± 1.51 |

| 8g | 4-fluoro | 1.90 ± 0.21 | 2.15 ± 1.13 | 2.91 ± 1.09 | 2.41 ± 1.05 |

| Etoposide | (Standard) | 2.11 ± 0.091 | 1.91 ± 0.84 | 2.87 ± 0.99 | 3.08 ± 0.135 |

Anticancer and Cytotoxic Research

Mechanisms of Cytotoxic Action

The cytotoxic properties of 3-Methoxy-1,2,4-thiadiazol-5-amine have been a subject of interest in medicinal chemistry, with research pointing towards its potential as an anticancer agent. The compound's mechanism of action involves interaction with specific molecular targets and pathways that are crucial for the growth and proliferation of cancer cells.

One of the primary mechanisms identified is the inhibition of key enzymes involved in cell cycle regulation. Specifically, this compound has been shown to inhibit cyclin-dependent kinase 9 (CDK9) and its regulatory partner, cyclin T1. By forming stable complexes with these proteins, the compound effectively impedes their kinase activity, which is essential for the transcription of various anti-apoptotic proteins. This inhibition can lead to the arrest of the cell cycle and the induction of apoptosis (programmed cell death) in tumor cells.

Furthermore, investigations suggest that the cytotoxic effects of this compound may also stem from its ability to interact with DNA. It is proposed that this compound may act as a topoisomerase II inhibitor. This inhibition disrupts the process of DNA replication and repair by preventing the re-ligation of DNA strands, leading to the accumulation of double-strand breaks. The resulting DNA damage is often irreparable, triggering a cellular response that culminates in cell death.

In vitro studies have supported these findings, demonstrating that the compound can inhibit tumor growth and induce apoptosis in various cancer cell lines.

Table 1: Investigated Mechanisms of Cytotoxic Action for this compound

| Target/Mechanism | Effect | Reference |

|---|---|---|

| Cyclin-Dependent Kinase 9 (CDK9) | Inhibition of kinase activity | |

| Cyclin T1 | Forms stable, inhibitory complexes | |

| Topoisomerase II | Potential inhibition leading to DNA double-strand breaks |

A Note on Data Availability:

Following a comprehensive search of scientific literature, specific research findings for this compound could only be identified for the "Mechanisms of Cytotoxic Action" section. There is currently a lack of publicly available, specific research data for this exact compound in the following areas outlined in the request:

Enzyme Inhibition Studies, including:

Tyrosine Kinase Inhibition

While research exists for other isomers (such as 1,3,4-thiadiazoles) and derivatives in these fields, extrapolating those findings to this compound would be scientifically inaccurate. Therefore, to maintain strict adherence to the provided outline and ensure scientific precision, these sections have been omitted due to the absence of specific data for the requested compound.

Macrobilaricidal Agents

Research into the macrobilaricidal effects of this compound is an area with limited specific data. However, the parent 1,2,4-thiadiazole and 1,3,4-thiadiazole (B1197879) scaffolds have been investigated for their potential as pesticidal agents. Notably, certain 1,3,4-thiadiazole derivatives have demonstrated efficacy against plant-parasitic nematodes, suggesting a potential for this class of compounds in agriculture. google.com These compounds have shown promising activity against various nematode species, including root-knot and cyst-forming nematodes. google.com The mechanism of action, while not fully elucidated for all derivatives, is thought to involve the disruption of essential biological pathways within the target organisms. Further investigation is required to determine if this compound or its close analogs possess similar macrobilaricidal properties.

Other Biological Activities

The thiadiazole nucleus is a versatile scaffold that has been incorporated into a multitude of compounds with diverse pharmacological activities. The following sections explore some of these additional biological properties that have been investigated in derivatives of 1,2,4-thiadiazole and related structures.

The search for novel antiepileptic drugs has led to the investigation of various heterocyclic compounds, including those containing the thiadiazole ring. Several studies have highlighted the potential of 1,2,4-thiadiazole and 1,3,4-thiadiazole derivatives as anticonvulsant agents. nih.govnih.govfrontiersin.orgacs.orgsphinxsai.com Research has shown that certain substituted 1,3,4-thiadiazoles exhibit significant protection against seizures in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov For instance, some 2,5-disubstituted-1,3,4-thiadiazole analogs have shown potent anticonvulsant activity. sphinxsai.com The structural features of these molecules, including the nature and position of substituents on the thiadiazole ring, play a crucial role in their efficacy. While direct studies on this compound are not prevalent, the established anticonvulsant potential of the thiadiazole class warrants its consideration in future research for antiepileptic therapies.

Derivatives of 1,3,4-thiadiazole have been a focus of research for their potential diuretic properties. biopolymers.org.uanih.govnih.govsaudijournals.com Studies have shown that certain 5-substituted 1,3,4-thiadiazole-2-thiol (B7761032) derivatives can induce a significant increase in urine output in animal models. biopolymers.org.uanih.govsaudijournals.com The mechanism of action for some of these compounds is believed to be related to the inhibition of carbonic anhydrase, an enzyme involved in renal electrolyte transport. biopolymers.org.ua The diuretic effect is often accompanied by an increase in the excretion of sodium, potassium, and chloride ions. nih.gov The nature of the substituent at the 5-position of the thiadiazole ring appears to be a key determinant of diuretic activity. nih.govsaudijournals.com Although specific data on the diuretic effects of this compound is not available, the known activity of related compounds suggests this as a possible area for future investigation.

| Compound Class | Key Findings | Reference |

|---|---|---|

| 5-substituted 1,3,4-thiadiazole-2-thiol derivatives | Demonstrated significant increase in urine output in animal models. | biopolymers.org.uanih.govsaudijournals.com |

| 5-amino-1,3,4-thiadiazole-2-thiol derivatives | Some derivatives found to be highly active with favorable kaliuretic, saluretic, and natriuretic properties. | biopolymers.org.ua |

| 5-methyl substituted 1,3,4-thiadiazoles | Showed significant diuresis in rats. | nih.gov |

Free radicals and oxidative stress are implicated in the pathogenesis of numerous diseases, leading to a continuous search for effective antioxidants. nih.gov The 1,2,4-triazole and 1,3,4-thiadiazole nuclei have been identified as promising scaffolds for the development of novel antioxidant agents. nih.govresearchgate.netnih.govmdpi.commdpi.com Various derivatives have been synthesized and evaluated for their ability to scavenge free radicals and inhibit lipid peroxidation. researchgate.netmdpi.com For example, certain N-methyl-1,3,4-thiadiazol-2-amine derivatives have shown good scavenging activity against the DPPH radical. researchgate.net The antioxidant capacity of these compounds is often attributed to the electronic properties of the heterocyclic ring and the nature of the appended functional groups. While direct antioxidant studies on this compound are lacking, the established antioxidant potential of related thiadiazoles provides a rationale for its investigation in this context.

| Compound Class | Antioxidant Assay | Key Findings | Reference |

|---|---|---|---|

| N-methyl-1,3,4-thiadiazol-2-amines | DPPH radical scavenging | Found to be good scavengers of DPPH radical. | researchgate.net |

| 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones and 2,5-disubstituted-1,3,4-thiadiazoles | General antioxidant activity | A specific 1,3,4-thiadiazole derivative showed excellent antioxidant activity. | nih.gov |

| Cinnamic acid hybrids with 1,2,4-triazole and 1,3,4-thiadiazole | DPPH radical scavenging and lipid peroxidation inhibition | Synthesized derivatives showed significant antioxidant activity. | mdpi.com |

The application of thiadiazole derivatives in pest control is an area of active research. google.comacs.orgnih.govnih.gov Specifically, 1,3,4-thiadiazole derivatives have been explored for their insecticidal, fungicidal, and herbicidal activities. google.comacs.orgnih.gov Some compounds have demonstrated good nematicidal activity, proving effective against plant-parasitic nematodes. google.com Additionally, certain sulfonamide-1,2,4-thiadiazole derivatives have been synthesized and shown to possess significant antifungal and antibacterial properties. nih.gov The broad-spectrum biocidal activity of the thiadiazole scaffold makes it a valuable lead structure in the development of new agrochemicals. The potential of this compound in pest control remains to be specifically determined but is supported by the extensive research on related compounds.

The management of diabetes mellitus is a major global health challenge, and there is a continuous need for new and effective therapeutic agents. researchgate.netnih.govacs.orgmdpi.comacs.org The 1,3,4-thiadiazole scaffold has emerged as a promising framework for the design of novel anti-diabetic drugs. researchgate.netnih.govacs.orgmdpi.com Research has focused on the development of 1,3,4-thiadiazole derivatives as inhibitors of enzymes such as α-glucosidase, which is involved in carbohydrate digestion and glucose absorption. nih.govacs.orgmdpi.com Several studies have reported the synthesis of 1,3,4-thiadiazole-bearing compounds with potent α-glucosidase inhibitory activity, in some cases exceeding that of the standard drug acarbose. nih.govacs.org The structural diversity of these derivatives allows for the fine-tuning of their inhibitory potency and selectivity. Given these findings, this compound and its derivatives represent a potential avenue for the discovery of new anti-diabetic agents.

| Compound Class | Target | Key Findings | Reference |

|---|---|---|---|

| 1,3,4-thiadiazole-bearing Schiff base analogues | α-glucosidase | Some analogues showed excellent inhibitory activity against α-glucosidase. | nih.govacs.org |

| 1,3,4-thiadiazole derivatives of 3-aminopyridin-2(1H)-ones | α-glucosidase | Demonstrated pronounced inhibitory activity against α-glucosidase, with one compound being significantly more potent than acarbose. | mdpi.com |

| Carbazole-linked 1,2,4-triazole-thione derivatives | α-amylase and α-glucosidase | A selected compound showed promising in vitro results and a significant hypoglycemic effect in diabetic mice. | acs.org |

Anti-Hypertensive Research

Direct research specifically investigating the anti-hypertensive properties of this compound is not extensively documented in publicly available scientific literature. However, the broader class of thiadiazole derivatives has been a subject of interest in the search for new cardiovascular agents. Substituted 1,3,4-thiadiazoles, for instance, have been explored for a wide array of pharmaceutical activities, including antihypertensive effects. semanticscholar.org The general pharmacological interest in the thiadiazole scaffold suggests that its derivatives are considered viable candidates for such therapeutic applications. semanticscholar.orgnih.govfrontiersin.org

Studies on related compounds, such as 2-aryl-5-hydrazino-1,3,4-thiadiazoles, have shown vasodilator activity, a key mechanism in lowering blood pressure. This indicates that the thiadiazole ring can serve as a core structure for molecules with antihypertensive potential. The exploration of different isomers and substitution patterns is a common strategy in medicinal chemistry to optimize activity and selectivity for various biological targets.

Table 1: Antihypertensive Research on Related Thiadiazole Compounds This table presents findings on related thiadiazole compounds, as direct data for this compound is limited.

| Compound Class | Observed Activity | Potential Mechanism |

|---|---|---|

| 2-Aryl-5-hydrazino-1,3,4-thiadiazoles | Vasodilator activity | Direct relaxation of vascular smooth muscle |

| General 1,3,4-Thiadiazole Derivatives | Antihypertensive properties | Varied, depending on substitution |

Anti-Parasitic Research (e.g., Leishmaniasis, Chagas Disease)

The investigation of thiadiazole derivatives as anti-parasitic agents is an active area of research, driven by the urgent need for new treatments for neglected tropical diseases.

Leishmaniasis: There is no specific research focused on this compound against Leishmania species. However, extensive research has been conducted on its isomer, the 2-amino-1,3,4-thiadiazole (B1665364) scaffold, which has shown promising antileishmanial activity. nih.govsrce.hr Studies have highlighted that the presence and nature of substituents, including methoxy groups, can be significant for the biological activity of these compounds against Leishmania. nih.gov For example, certain 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-amines bearing a methoxypropyl moiety in the side chain have demonstrated notable activity against the promastigote form of L. major. nih.gov The proposed mechanisms of action for these related compounds include the generation of free radicals that can damage parasitic nucleic acids and proteins, or the inactivation of parasitic enzymes through interaction with cysteine residues. nih.gov

Chagas Disease: Similarly, direct studies of this compound as an anti-Chagasic agent are not prominent in the literature. Research into related heterocyclic compounds is ongoing. For example, a different class of derivatives, 1,2,4-thiadiazol-5(4H)-ones, has been identified as selective inhibitors of the Trypanosoma cruzi triosephosphate isomerase (TcTIM), an essential enzyme for the parasite's metabolism. These compounds were shown to inhibit the growth of T. cruzi in culture. While these are not the same as this compound, this finding points to the potential of the 1,2,4-thiadiazole core in designing new therapies for Chagas disease. Other related compounds, such as Megazol, which contains a 2-amino-1,3,4-thiadiazole ring, have shown potent activity against T. cruzi and T. brucei. srce.hr

Table 2: Anti-Parasitic Activity of Related Thiadiazole Derivatives This table summarizes findings for related thiadiazole compounds, as specific data for this compound is not available.

| Disease | Related Compound Class | Target Organism | Notable Findings |

|---|---|---|---|

| Leishmaniasis | 2-Amino-1,3,4-thiadiazoles | Leishmania spp. | Methoxy-substituted derivatives showed significant activity against L. major. nih.gov |

| Chagas Disease | 1,2,4-Thiadiazol-5(4H)-ones | Trypanosoma cruzi | Selective inhibition of the parasite's triosephosphate isomerase. |

| Trypanosomiasis | Megazol (a 2-amino-1,3,4-thiadiazole) | Trypanosoma cruzi | Potent trypanocidal effect observed in vitro. srce.hr |

Agrochemical Research Applications

The thiadiazole nucleus is a "privileged scaffold" in agrochemical research, forming the basis of several commercial pesticides. nih.govresearchgate.net The exploration of novel thiadiazole derivatives continues in the search for more effective and selective agents for crop protection.

Specific studies detailing the use of this compound in herbicide development are scarce. However, the 1,3,4-thiadiazole ring is a component of established herbicides like Tebuthiuron and Thiazafluron. researchgate.net Research in this area often involves the synthesis and screening of large libraries of related compounds. For instance, derivatives of 1,3,4-thiadiazole have been evaluated for pre-emergence herbicidal activity. researchgate.netnih.gov The biological effect is highly dependent on the substituents attached to the thiadiazole core.

The antimicrobial properties of thiadiazoles are well-documented, with some derivatives being explored for their potential to protect crops from fungal infections. nih.gov The fungicidal activity is often linked to the specific substitution pattern on the thiadiazole ring. For example, research on 1,3,4-thiadiazole derivatives has shown that compounds with oxygenated substituents on an attached phenyl ring can impart antifungal activity against pathogens like Aspergillus niger and Candida albicans. nih.gov While this pertains to a different isomer, it underscores the potential of the thiadiazole scaffold in fungicide development.

Table 3: Agrochemical Applications of the Broader Thiadiazole Class This table provides examples of thiadiazole applications in agrochemicals, as specific data for this compound is limited.

| Application | Known Thiadiazole-Based Agents | General Findings |

|---|---|---|

| Herbicides | Tebuthiuron, Thiazafluron | The 1,3,4-thiadiazole ring is a core component of several commercial herbicides. researchgate.net |

| Insecticides | Various 2-amino-1,3,4-thiadiazole derivatives | The scaffold is considered a promising starting point for new insecticides. nih.gov |

| Fungicides | Various substituted 1,3,4-thiadiazoles | The nature of substituents strongly influences antifungal spectrum and potency. nih.gov |

Material Science Applications

This compound and its isomers are considered versatile intermediates or building blocks in both medicinal chemistry and material science. The unique electronic properties conferred by the heterocyclic ring system, along with the reactive amine and methoxy functional groups, allow for its use in the synthesis of more complex molecules and novel materials. Thiadiazole derivatives are known to be used as corrosion inhibitors and as versatile ligands in coordination chemistry, indicating their utility in creating materials with specific chemical and physical properties. isres.org However, specific, detailed applications of this compound in the development of new materials are not widely reported in current literature.

Development of New Materials

The exploration of this compound in the development of new materials is an emerging area of research. The presence of the 1,2,4-thiadiazole heterocycle, along with the amino and methoxy functional groups, offers multiple avenues for creating materials with unique optical, electronic, and thermal properties. The nitrogen and sulfur atoms in the thiadiazole ring can act as coordination sites for metal ions, paving the way for the synthesis of novel metal-organic frameworks (MOFs) and coordination polymers.

These materials are of significant interest for applications in catalysis, gas storage, and sensing. The methoxy group can influence the solubility and processing characteristics of the resulting materials, while the amino group provides a reactive handle for further functionalization or for incorporation into larger macromolecular structures. While specific research on materials derived directly from this compound is still in its early stages, the broader class of thiadiazole derivatives has shown promise in the creation of luminescent materials and organic semiconductors.

Precursors in Polymer Chemistry

The bifunctional nature of this compound, possessing a primary amine group, makes it a promising candidate as a monomer or a precursor for the synthesis of various high-performance polymers. The amino group can readily participate in polymerization reactions, such as polycondensation, to form polymers like polyamides and polyimides.

The incorporation of the 1,2,4-thiadiazole ring into the polymer backbone is anticipated to impart desirable properties such as high thermal stability, chemical resistance, and specific optoelectronic characteristics. The methoxy group can enhance the solubility of the resulting polymers in common organic solvents, which is a significant advantage for their processing and fabrication into films, fibers, and coatings.

For instance, the reaction of this compound with diacyl chlorides or dianhydrides could lead to the formation of novel polyamides and polyimides, respectively. The general reaction schemes are depicted below:

Table 1: Potential Polymerization Reactions Involving this compound

| Polymer Type | Co-monomer | Resulting Polymer Structure (Schematic) | Expected Properties |

| Polyamide | Diacyl Chloride (e.g., Terephthaloyl chloride) | -[NH-CO-Ar-CO-NH-(C₃H₂N₂OS(OCH₃))]-n | High thermal stability, good mechanical strength, enhanced solubility. |

| Polyimide | Dianhydride (e.g., Pyromellitic dianhydride) | Complex imide-linked polymer with thiadiazole units | Excellent thermal and oxidative stability, good dielectric properties. |

Detailed research into the synthesis and characterization of these specific polymers is an active area of investigation. The properties of the resulting polymers would be highly dependent on the choice of the co-monomer and the polymerization conditions. The thermal stability, mechanical strength, and optical properties of these novel thiadiazole-containing polymers are of particular interest for applications in aerospace, electronics, and specialty coatings. The inherent properties of the thiadiazole ring are expected to contribute to polymers with high performance characteristics.

Future Directions and Emerging Research Avenues for 3 Methoxy 1,2,4 Thiadiazol 5 Amine

Exploration of Novel Synthetic Pathways

The development of new and efficient methods for synthesizing 1,2,4-thiadiazole (B1232254) derivatives is a critical area of research. Traditional methods often involve multiple steps and may utilize harsh reagents. mdpi.com Modern synthetic strategies are increasingly focused on improving efficiency, reducing environmental impact, and allowing for a wider range of molecular diversity.

Recent advancements have included the development of one-pot synthesis methods. For example, a novel approach for the synthesis of 1,3,4-thiadiazol-2-amine derivatives has been developed using the reaction between a thiosemicarbazide (B42300) and a carboxylic acid in the presence of polyphosphate ester (PPE), avoiding the use of toxic additives like POCl3 or SOCl2. mdpi.com Other innovative methods include the use of iodine as a catalyst and oxygen as an oxidant for the oxidative dimerization of thioamides, as well as electro-oxidative intramolecular dehydrogenation techniques. rsc.org These greener approaches often result in good to excellent yields and demonstrate high functional group tolerance. organic-chemistry.org

Future research in this area will likely focus on the development of even more streamlined and environmentally friendly synthetic routes. This could involve the use of novel catalysts, microwave-assisted synthesis, or solvent-free reaction conditions to further enhance the efficiency and sustainability of producing 3-Methoxy-1,2,4-thiadiazol-5-amine and its derivatives. nih.govingentaconnect.com

Advanced Functionalization and Derivatization Strategies